
1,4-Dichloro-2-(1,1-difluoroethyl)benzene
Vue d'ensemble
Description
1,4-Dichloro-2-(1,1-difluoroethyl)benzene is a chemical compound with the molecular formula C8H6Cl2F2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 1,4-Dichloro-2-(1,1-difluoroethyl)benzene consists of a benzene ring substituted with two chlorine atoms and a 1,1-difluoroethyl group . The exact 3D structure would require more specific analysis tools.Physical And Chemical Properties Analysis
1,4-Dichloro-2-(1,1-difluoroethyl)benzene is a liquid at room temperature . It has a molecular weight of 211.04 . More specific physical and chemical properties such as boiling point, melting point, and solubility would require more detailed analysis.Applications De Recherche Scientifique
Supramolecular Chemistry and Applications of Benzene Derivatives Benzene-1,3,5-tricarboxamides (BTAs) have significant importance in supramolecular chemistry, offering a variety of applications ranging from nanotechnology to polymer processing and biomedical fields due to their self-assembly into one-dimensional nanometer-sized rod-like structures and multivalent nature (Cantekin, de Greef, & Palmans, 2012).
Biological Significance of Triazine Scaffolds Triazines, derivatives of benzene where three carbon-hydrogen units are replaced by nitrogen atoms, show a spectrum of biological activities and are considered significant in medicinal chemistry. They serve as antibacterial, antifungal, anti-cancer, antiviral, and other agents, indicating the potential of benzene derivatives in pharmaceutical applications (Verma, Sinha, & Bansal, 2019).
Environmental and Health Effects of Benzene Benzene is known to lead to various non-cancerous health effects related to vital systems in the body, such as the reproductive, immune, nervous, endocrine, cardiovascular, and respiratory systems. This highlights the importance of understanding the environmental and health impacts of benzene derivatives (Bahadar, Mostafalou, & Abdollahi, 2014).
Antimicrobial Properties of Benzene Derivatives Compounds like p-Cymene, a derivative of benzene, exhibit antimicrobial properties, emphasizing the need for further studies to explore the use and beneficial effects of benzene derivatives in human healthcare and biomedical applications (Marchese et al., 2017).
Remediation Strategies for Environmental Pollutants Chlorobenzenes (CBs), a group of benzene derivatives, pose a high environmental risk due to their toxicity and persistence. Understanding the fate processes of CBs in the environment, such as soil, and exploring remediation strategies is crucial for environmental safety (Brahushi et al., 2017).
Propriétés
IUPAC Name |
1,4-dichloro-2-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2/c1-8(11,12)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQANILMAVIQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273008 | |
| Record name | 1,4-Dichloro-2-(1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-(1,1-difluoroethyl)benzene | |
CAS RN |
1204295-96-4 | |
| Record name | 1,4-Dichloro-2-(1,1-difluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichloro-2-(1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)
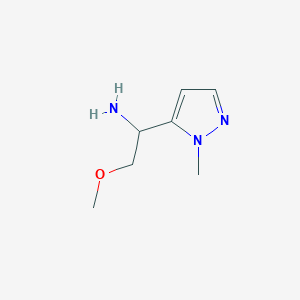
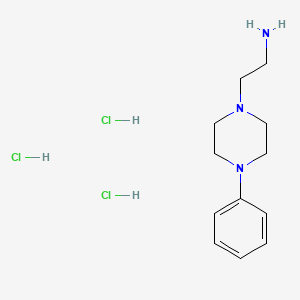
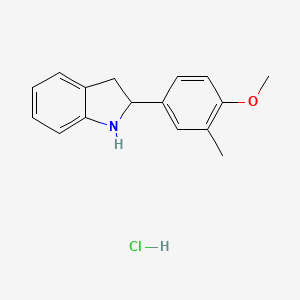
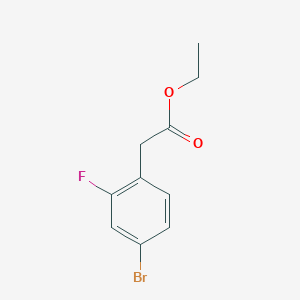

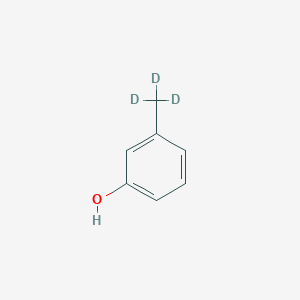
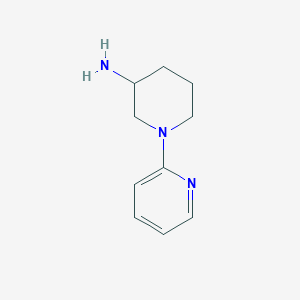
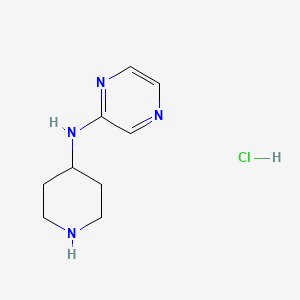
![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)